5-Methoxy-4-methylpyridin-2-amine 5-Methoxy-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1800035-89-5
VCID: VC2896715
InChI: InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
SMILES: CC1=CC(=NC=C1OC)N
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

5-Methoxy-4-methylpyridin-2-amine

CAS No.: 1800035-89-5

Cat. No.: VC2896715

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-4-methylpyridin-2-amine - 1800035-89-5

Specification

CAS No. 1800035-89-5
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 5-methoxy-4-methylpyridin-2-amine
Standard InChI InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
Standard InChI Key ADHSVKCPFCBTRI-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1OC)N
Canonical SMILES CC1=CC(=NC=C1OC)N

Introduction

Chemical Properties and Structure

5-Methoxy-4-methylpyridin-2-amine is a heterocyclic organic compound with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. The structure consists of a pyridine ring with three key functional groups: an amino group at position 2, a methyl group at position 4, and a methoxy group at position 5. This arrangement of substituents confers specific chemical and physical properties to the compound.

Chemical Identifiers

For precise identification purposes, 5-Methoxy-4-methylpyridin-2-amine is associated with several chemical identifiers as presented in Table 1:

IdentifierValue
IUPAC Name5-methoxy-4-methylpyridin-2-amine
CAS Number1800035-89-5
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
InChIInChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9)
InChI KeyADHSVKCPFCBTRI-UHFFFAOYSA-N

Table 1: Chemical identifiers for 5-Methoxy-4-methylpyridin-2-amine

Synthesis and Preparation Methods

The synthesis of 5-Methoxy-4-methylpyridin-2-amine can be approached through several routes, drawing inference from established methods for preparing structurally similar pyridine derivatives.

Cross-coupling Reactions

One potential synthetic pathway for 5-Methoxy-4-methylpyridin-2-amine likely involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction typically involves coupling an aryl or vinyl boronic acid with an aryl or vinyl halide. For the target compound, this might involve coupling appropriate pyridine-based precursors with subsequent functionalization of the methoxy and amino groups.

Modified Chichibabin Amination

Chemical Reactivity Analysis

5-Methoxy-4-methylpyridin-2-amine possesses multiple reactive sites that enable it to participate in various chemical transformations. The reactivity is primarily governed by the electronic and steric effects of the three functional groups present on the pyridine ring.

Nucleophilic Sites

The amino group at position 2 serves as a nucleophilic center, enabling the compound to participate in various reactions:

  • Acylation reactions: The amino group can undergo N-acylation with acid chlorides or anhydrides to form amide derivatives.

  • Alkylation reactions: Under appropriate conditions, the amino group can be alkylated to form secondary or tertiary amines.

  • Condensation reactions: The primary amine can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Electrophilic Aromatic Substitution

The pyridine ring, generally deactivated toward electrophilic aromatic substitution due to its electron-deficient nature, is modified by the presence of the amino, methyl, and methoxy groups. The amino and methoxy groups act as activating substituents, potentially enhancing reactivity at specific positions of the ring. The methyl group at position 4 provides an additional site for functionalization through oxidation or radical-mediated halogenation reactions.

Oxidation and Reduction

The compound can undergo various oxidation and reduction reactions:

  • Oxidation: The pyridine nitrogen can be oxidized to form N-oxides, a common transformation for pyridine derivatives. Additionally, the methyl group at position 4 might be susceptible to oxidation to form aldehydes or carboxylic acids under appropriate conditions.

  • Reduction: The pyridine ring might undergo partial or complete reduction under strong reducing conditions, potentially leading to the formation of piperidine derivatives.

Scientific Research Applications

5-Methoxy-4-methylpyridin-2-amine has potential applications across multiple scientific disciplines, making it a valuable compound for research and development.

Pharmaceutical Research

In pharmaceutical research, 5-Methoxy-4-methylpyridin-2-amine may serve as:

  • A building block for the synthesis of more complex drug candidates

  • A structural motif in compounds designed to interact with specific biological targets

  • A potential pharmacophore in medicinal chemistry research

The compound's structural features suggest potential therapeutic applications, particularly in the development of compounds targeting the central nervous system. The specific arrangement of functional groups on the pyridine ring could enable interactions with various receptors and enzymes of pharmaceutical interest.

Synthetic Chemistry

In synthetic chemistry, 5-Methoxy-4-methylpyridin-2-amine functions as:

  • An intermediate in multi-step synthetic pathways

  • A precursor for diverse pyridine derivatives

  • A scaffold for developing new heterocyclic compounds

The presence of multiple functional groups provides opportunities for structural elaboration and diversification, making it valuable in the synthesis of more complex molecular architectures.

Structure-Activity Relationships

Understanding the structure-activity relationships of 5-Methoxy-4-methylpyridin-2-amine provides insights into its potential biological activity and chemical behavior.

Key Structural Features

The compound possesses three key structural features that influence its properties and potential applications:

  • The 2-amino group: This primary amine functions as a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets.

  • The 4-methyl group: This alkyl substituent affects the electronic distribution within the pyridine ring and may influence lipophilicity.

  • The 5-methoxy group: This ether functionality serves as a hydrogen bond acceptor and may participate in specific molecular recognition events.

Comparison with Similar Compounds

Comparing 5-Methoxy-4-methylpyridin-2-amine with structurally related compounds provides valuable insights into the influence of specific functional groups on chemical and biological properties. Table 2 presents a comparative analysis:

CompoundStructureDistinctive FeaturesNotable Differences
5-Methoxy-4-methylpyridin-2-aminePyridine with 2-amino, 4-methyl, and 5-methoxy groupsCombined effect of amino, methyl, and methoxy groupsReference compound
4-Methylpyridin-2-aminePyridine with 2-amino and 4-methyl groupsLacks methoxy group at position 5Lower molecular weight (108.14 g/mol); potentially different solubility profile
2-Amino-5-methyl-pyridinePyridine with 2-amino and 5-methyl groupsMethyl group at position 5 instead of 4; no methoxy groupDifferent electronic distribution; potentially different reactivity pattern

Table 2: Comparison of 5-Methoxy-4-methylpyridin-2-amine with structurally related compounds

Synthesis Optimization Strategies

Developing efficient synthetic routes for 5-Methoxy-4-methylpyridin-2-amine requires consideration of various factors including yield, purity, scalability, and environmental impact.

Catalyst Selection

For cross-coupling reactions used in the synthesis of substituted pyridines, catalyst selection plays a crucial role:

  • Palladium catalysts: Different palladium species (Pd(0) or Pd(II)) with various ligands can significantly influence reaction efficiency and selectivity.

  • Nickel catalysts: As alternatives to palladium, nickel catalysts might offer cost advantages in certain synthetic approaches.

  • Copper catalysts: For specific transformations, copper-catalyzed processes might provide selective functionalization pathways.

Reaction Conditions Optimization

Optimizing reaction conditions is essential for developing efficient synthetic routes:

  • Temperature control: Precise temperature management can affect both reaction kinetics and selectivity.

  • Solvent selection: The choice of solvent can influence solubility, reactivity, and product isolation.

  • Reagent stoichiometry: Optimizing reagent ratios can minimize waste and improve yield.

  • Reaction time: Balancing reaction time is crucial for achieving complete conversion while minimizing side reactions.

Purification Techniques

For obtaining high-purity 5-Methoxy-4-methylpyridin-2-amine, various purification methods might be employed:

  • Recrystallization: Using appropriate solvent systems to purify the crude product.

  • Chromatography: Column chromatography or preparative HPLC for challenging separations.

  • Distillation: For volatile intermediates or final products.

  • Salt formation: Exploiting the basic properties of the amino group to form salts for purification purposes.

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